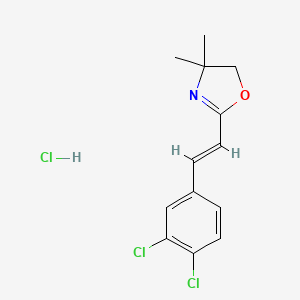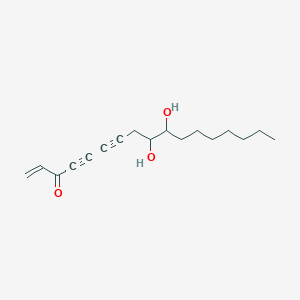
9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one is a unique organic compound characterized by its distinct structure, which includes a heptadecene backbone with two hydroxyl groups at positions 9 and 10, and a diynone moiety at positions 4 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Heptadecene Backbone: This can be achieved through a series of coupling reactions, such as the Wittig reaction, to form the heptadecene chain.
Introduction of the Diynone Moiety: The diynone structure can be introduced using alkyne coupling reactions, such as the Sonogashira coupling, which involves palladium-catalyzed cross-coupling of terminal alkynes.
Hydroxylation: The hydroxyl groups at positions 9 and 10 can be introduced through selective oxidation reactions, such as the Sharpless dihydroxylation, which uses osmium tetroxide as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The diynone moiety can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halides, amines.
Scientific Research Applications
9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: Used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The diynone moiety can undergo redox reactions, generating reactive oxygen species that can induce cellular responses. These interactions can modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 10-Methoxy-1-heptadecene-4,6-diyne-3,9-diol
- 9-Heptadecene-4,6-diyn-8-ol
Uniqueness
9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one is unique due to its specific combination of functional groups and structural features. The presence of both hydroxyl groups and a diynone moiety provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
106777-20-2 |
|---|---|
Molecular Formula |
C17H24O3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
9,10-dihydroxyheptadec-1-en-4,6-diyn-3-one |
InChI |
InChI=1S/C17H24O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h4,16-17,19-20H,2-3,5-7,10,13-14H2,1H3 |
InChI Key |
RJPNGWMLQLHWQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(CC#CC#CC(=O)C=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)

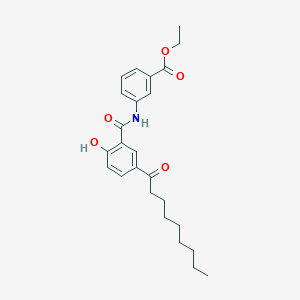

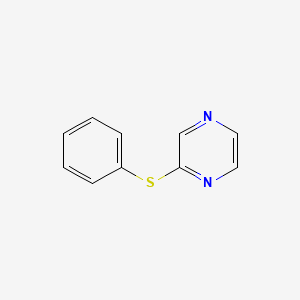
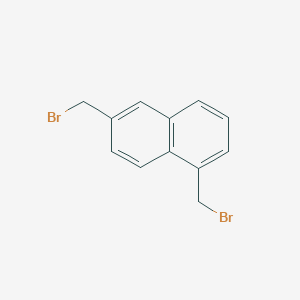
![N,N'-Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphorodiamidic chloride](/img/structure/B14331223.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/structure/B14331233.png)

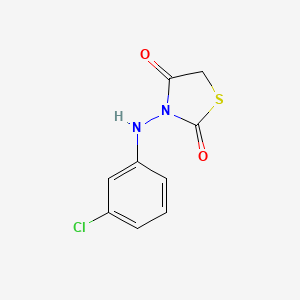
![N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide](/img/structure/B14331246.png)
![1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B14331255.png)

